molecular formula C22H28N2O3S B216282 N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide

Cat. No. B216282
M. Wt: 400.5 g/mol
InChI Key: PSQFMTWFBBZCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide exerts its anticancer effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDACs, N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the repression of oncogenes. N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide also modulates the acetylation of non-histone proteins, such as transcription factors and chaperones, which play important roles in cancer progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide have been extensively studied in preclinical models. N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide has been shown to induce changes in gene expression, chromatin structure, and protein acetylation, which are associated with its anticancer effects. N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide has also been found to modulate immune responses and inflammation, suggesting potential applications in autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide for lab experiments is its high selectivity for HDAC enzymes, which allows for precise modulation of gene expression and protein acetylation. N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide also exhibits good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its therapeutic potential in other diseases, such as neurodegenerative disorders and inflammatory conditions. Additionally, the development of more selective and potent HDAC inhibitors based on the structure of N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide involves the reaction of 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride to form the intermediate N-(4-chlorobenzenesulfonyl)-4-methylpiperidine. This intermediate is then reacted with 3-phenylbutyric acid in the presence of a base to yield N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide as the final product.

Scientific Research Applications

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide has been widely studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including breast, colon, prostate, and lung cancer. N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide has also been found to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

properties

Product Name

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-phenylbutanamide

InChI

InChI=1S/C22H28N2O3S/c1-17-12-14-24(15-13-17)28(26,27)21-10-8-20(9-11-21)23-22(25)16-18(2)19-6-4-3-5-7-19/h3-11,17-18H,12-16H2,1-2H3,(H,23,25)

InChI Key

PSQFMTWFBBZCPU-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.